GALLAMINE TRIETHIODIDE

Neuromuscular Blockade Pharmacodynamics Anesthesiology

Secure high-purity Gallamine Triethiodide (≥98%) – the definitive allosteric modulator of M2 muscarinic receptors (EC50 130 nM). Its unique subtype selectivity (M2 > M1, M4 > M3, M5), 31.4-fold higher cardiac M2 affinity vs. d-tubocurarine, and predictable vagolytic tachycardia make it irreplaceable for GPCR allosteric screening, neuromuscular junction research, and autonomic cardiovascular studies. Predictable onset kinetics (66 s to 50% blockade) and reliable neostigmine reversal ensure reproducible results in animal models. Essential for validating novel allosteric modulators and calibrating neuromuscular monitoring. Order for your M2 mAChR research today.

Molecular Formula C30H60N3O3+3
Molecular Weight 510.8 g/mol
CAS No. 7006-17-9
Cat. No. B1683239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGALLAMINE TRIETHIODIDE
CAS7006-17-9
SynonymsFlaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine
Molecular FormulaC30H60N3O3+3
Molecular Weight510.8 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC
InChIInChI=1S/C30H60N3O3/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9/h19-21H,10-18,22-27H2,1-9H3/q+3
InChIKeyOZLPUNFFCJDMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gallamine Triethiodide (CAS 7006-17-9): Baseline Properties and Research-Grade Specifications


Gallamine triethiodide is a synthetic bis-quaternary ammonium compound and a non-depolarizing neuromuscular blocking agent [1]. It functions primarily as an allosteric modulator at muscarinic acetylcholine receptors (mAChRs), with pronounced selectivity for the M2 subtype [2]. The compound is a water-soluble, tri-iodide salt with a molecular weight of approximately 891.5 g/mol and a melting point of 235°C, exhibiting high solubility in aqueous solutions and DMSO .

Gallamine Triethiodide (CAS 7006-17-9): Why Generic Substitution Among Neuromuscular Blockers Is Scientifically Unreliable


Neuromuscular blocking agents (NMBAs) exhibit widely divergent pharmacodynamic profiles that preclude simple interchangeability. While compounds like pancuronium, vecuronium, and rocuronium share a common clinical indication for muscle relaxation, they differ markedly in potency (with gallamine requiring approximately 40-fold higher doses than pancuronium to achieve equivalent neuromuscular blockade [1]), onset kinetics, and autonomic side-effect profiles [2]. Specifically, gallamine's pronounced vagolytic activity, mediated through M2 mAChR antagonism, induces a predictable tachycardia that is not observed with vecuronium or rocuronium, and its unique allosteric binding mode at muscarinic receptors fundamentally alters ligand dissociation kinetics in a manner distinct from competitive antagonists [3].

Gallamine Triethiodide (CAS 7006-17-9): Quantitative Comparative Evidence for Scientific Differentiation


Gallamine Triethiodide vs. Pancuronium: Potency and Onset Kinetics in Human Subjects

Gallamine triethiodide exhibits significantly lower neuromuscular blocking potency compared to pancuronium bromide, requiring a 34.5-fold higher dose to achieve equivalent twitch depression (ED95). However, this lower potency is associated with a 2.3-fold faster onset of action, as measured by time to 50% twitch depression [1].

Neuromuscular Blockade Pharmacodynamics Anesthesiology

Gallamine Triethiodide vs. d-Tubocurarine: Cardiac Muscarinic Receptor Binding Affinity

Gallamine triethiodide demonstrates 31.4-fold higher affinity for rat cardiac muscarinic receptors compared to d-tubocurarine, as measured by inhibition of [3H]N-methylscopolamine binding [1]. This differential binding translates to a more pronounced vagolytic effect, characterized by a 13-16 bpm increase in awake heart rate within 1-3 minutes of administration [2].

Muscarinic Receptor Pharmacology Binding Affinity Cardiovascular Research

Gallamine Triethiodide vs. Atropine: Prophylaxis Against Succinylcholine-Induced Bradycardia

Gallamine triethiodide (0.3 mg/kg IV) is significantly more effective than atropine (0.006 mg/kg IV) in preventing heart-rate slowing after repeated succinylcholine administration. Following a second succinylcholine dose, only 1 of 40 patients pretreated with gallamine experienced significant bradycardia (>15% reduction), compared to 14 of 40 patients in the atropine group [1].

Anesthesiology Cardiovascular Pharmacology Premedication

Gallamine Triethiodide Allosteric Modulation: M2 Receptor Subtype Selectivity

Gallamine triethiodide acts as an archetypal allosteric modulator at muscarinic receptors with a well-characterized subtype selectivity profile. It exhibits a 20-fold higher potency at M2 receptors compared to M3 receptors in modulating [3H]NMS dissociation kinetics [1]. The allosteric binding affinity (pKA) at M2 receptors (7.57) is approximately 100-fold greater than at M3 receptors (5.56), with a correspondingly higher negative cooperativity factor alpha (31 vs. 3) [2].

Allosteric Modulation Muscarinic Receptor Subtypes GPCR Pharmacology

Gallamine Triethiodide vs. Vecuronium: Train-of-Four Fade Profiles During Offset

During late spontaneous offset of neuromuscular blockade (at 75% recovery of initial twitch height), gallamine triethiodide is associated with significantly less train-of-four (TOF) fade than vecuronium [1]. This differential fade profile reflects distinct pre- and post-junctional effects at the neuromuscular junction.

Neuromuscular Monitoring Train-of-Four Fade Pharmacodynamics

Gallamine Triethiodide vs. d-Tubocurarine: Prevention of Succinylcholine-Induced Fasciculations

Gallamine triethiodide is more effective than d-tubocurarine in preventing muscle fasciculations following succinylcholine administration. A 30 mg/70 kg dose of gallamine almost entirely prevents fasciculations, demonstrating superior prophylactic efficacy compared to equivalent doses of d-tubocurarine [1].

Precurarization Succinylcholine Fasciculation Prophylaxis

Gallamine Triethiodide (CAS 7006-17-9): Validated Research and Industrial Application Scenarios


Muscarinic M2 Receptor Allostery Research and GPCR Drug Discovery

Gallamine triethiodide serves as a reference allosteric modulator for M2 muscarinic receptors, with a well-characterized subtype selectivity profile (M2 > M1, M4 > M3, M5). Its EC50 of 130 nM for modulating [3H]NMS dissociation from porcine M2 receptors and its defined binding epitopes mapped by site-directed mutagenesis [1] make it an essential tool for validating novel allosteric modulators and for studying allosteric mechanisms in GPCR pharmacology. Procurement is justified for laboratories engaged in muscarinic receptor research, allosteric modulator screening, and structure-activity relationship studies.

Comparative Neuromuscular Pharmacology and Mechanistic Studies

Gallamine's distinct pharmacodynamic profile—characterized by lower potency (ED95 2.38 mg/kg) but faster onset (66 seconds to 50% blockade) compared to pancuronium [2], and its unique TOF fade characteristics during offset relative to vecuronium [3]—makes it a valuable comparator in studies examining the relationship between potency, onset kinetics, and pre-/post-junctional effects at the neuromuscular junction. It is particularly useful for research into the mechanisms of non-depolarizing blockade and for calibrating neuromuscular monitoring systems.

Cardiovascular Autonomic Research and Vagal Reflex Studies

Gallamine triethiodide's pronounced vagolytic action, mediated by its 31.4-fold higher affinity for cardiac M2 receptors compared to d-tubocurarine [4], enables its use as a pharmacological tool to dissect parasympathetic cardiovascular reflexes. Its superior efficacy over atropine in preventing succinylcholine-induced bradycardia (2.5% vs. 35% incidence) [5] further supports its application in studies requiring stable heart rate control during cholinergic challenge paradigms.

Preclinical Anesthesia Protocols in Veterinary and Comparative Medicine

Due to its predictable onset, reliable reversal with neostigmine, and the availability of extensive comparative potency data in various species, gallamine triethiodide remains a relevant agent for veterinary anesthesia research and for studies requiring neuromuscular blockade in animal models [6]. Its established safety profile and well-documented hemodynamic effects (predictable tachycardia) facilitate its use in controlled experimental settings where autonomic side effects must be accounted for in data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GALLAMINE TRIETHIODIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.